2-Methyl-5-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)benzothiazole
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Overview
Description
2-Methyl-5-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)benzothiazole is a heterocyclic compound that features a benzothiazole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)benzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a suitable ketone or aldehyde in the presence of an acid catalyst. The reaction conditions often include refluxing in a solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols .
Scientific Research Applications
2-Methyl-5-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)benzothiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or neuroprotective agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which 2-Methyl-5-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)benzothiazole exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine: Shares structural similarities but differs in the heterocyclic ring system.
5-Hepten-3-one, 2-(5-ethenyltetrahydro-5-methyl-2-furanyl)-6-methyl: Another heterocyclic compound with different functional groups and applications.
Uniqueness
2-Methyl-5-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)benzothiazole is unique due to its specific combination of benzothiazole and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H16N2S |
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Molecular Weight |
244.36 g/mol |
IUPAC Name |
2-methyl-5-(3-methyl-2,3,4,5-tetrahydropyridin-6-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C14H16N2S/c1-9-3-5-12(15-8-9)11-4-6-14-13(7-11)16-10(2)17-14/h4,6-7,9H,3,5,8H2,1-2H3 |
InChI Key |
COOMGDQADHDAFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=NC1)C2=CC3=C(C=C2)SC(=N3)C |
Origin of Product |
United States |
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